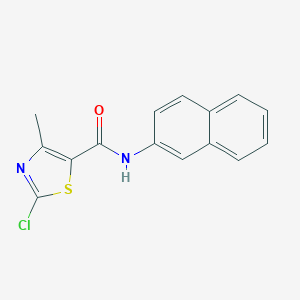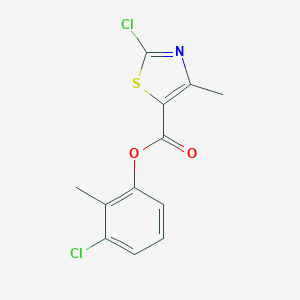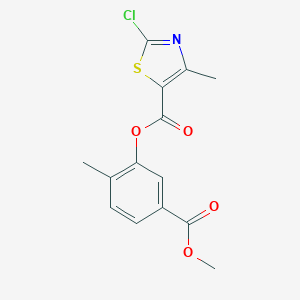![molecular formula C17H11F3N4S B287436 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287436.png)
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, as mentioned above, as well as to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects, including:
- Antitumor activity: This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
- Antimicrobial activity: It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
- Anti-inflammatory activity: 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response in the body.
- Neuroprotective activity: This compound has been found to have potential applications in the treatment of Alzheimer's disease, as mentioned above.
実験室実験の利点と制限
One advantage of using 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit various biological activities, making it a versatile compound for investigation. However, one limitation is that the exact mechanism of action is not fully understood, which may make it more difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including:
- Further investigation of its antitumor activity and potential applications in cancer treatment.
- Exploration of its potential as an antimicrobial agent and development of new antimicrobial compounds based on its structure.
- Investigation of its anti-inflammatory activity and potential applications in the treatment of inflammatory diseases.
- Further research on its neuroprotective activity and potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
合成法
The synthesis of 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved using a variety of methods, including the reaction of 3-methylbenzaldehyde with 3-(trifluoromethyl)phenyl hydrazine in the presence of sulfur and phosphorus to produce 3-(3-methylphenyl)-1,2,4-triazole-5-thiol. This compound can then be reacted with thionyl chloride and 2-aminothiophenol to yield the desired product.
科学的研究の応用
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
特性
製品名 |
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C17H11F3N4S |
分子量 |
360.4 g/mol |
IUPAC名 |
6-(3-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4S/c1-10-4-2-6-12(8-10)15-23-24-14(21-22-16(24)25-15)11-5-3-7-13(9-11)17(18,19)20/h2-9H,1H3 |
InChIキー |
NDZJUVKXAHDCEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
正規SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
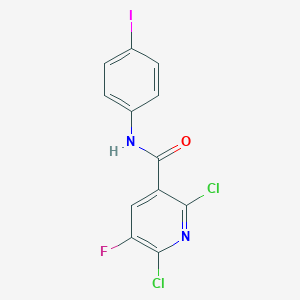
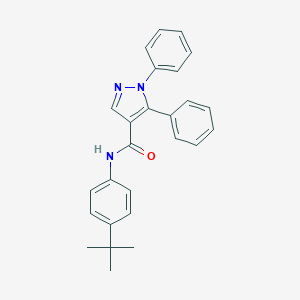
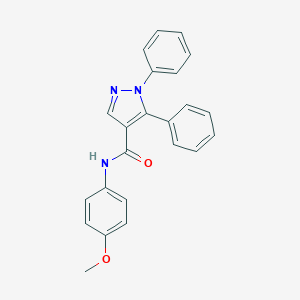
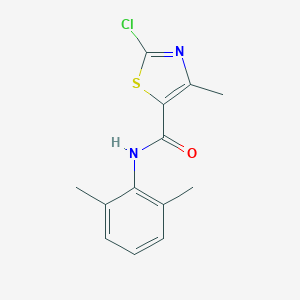
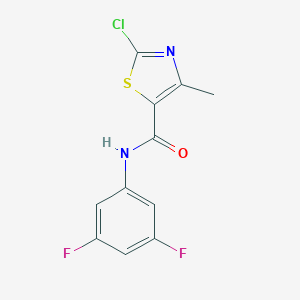
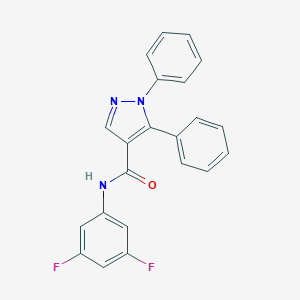
![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)
